tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 950772-97-1
VCID: VC2919253
InChI: InChI=1S/C17H25N3O4/c1-12-5-6-15(20(22)23)14(11-12)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3
SMILES: CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C17H25N3O4
Molecular Weight: 335.4 g/mol

tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate

CAS No.: 950772-97-1

Cat. No.: VC2919253

Molecular Formula: C17H25N3O4

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate - 950772-97-1

Specification

CAS No. 950772-97-1
Molecular Formula C17H25N3O4
Molecular Weight 335.4 g/mol
IUPAC Name tert-butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O4/c1-12-5-6-15(20(22)23)14(11-12)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3
Standard InChI Key BRFYDXYPTLYVPU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Identification

tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring several functional groups that contribute to its chemical reactivity and potential applications. The compound is formally known by its IUPAC name: tert-butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate.

Identification Parameters

The compound is uniquely identified through several standardized classification systems as detailed below:

Identification ParameterValue
CAS Number950772-97-1
Molecular FormulaC17H25N3O4
Molecular Weight335.41 g/mol
MDL NumberMFCD16037242
Standard InChIInChI=1S/C17H25N3O4/c1-12-5-6-15(20(22)23)14(11-12)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3
Standard InChIKeyBRFYDXYPTLYVPU-UHFFFAOYSA-N
PubChem Compound ID51072028

The unique chemical identifiers above ensure precision in referencing this specific compound in chemical databases and scientific literature, preventing confusion with structurally similar compounds.

Structural Components

The compound contains several key structural components that define its chemical behavior:

  • A piperidine ring (six-membered nitrogen-containing heterocycle)

  • A 5-methyl-2-nitrophenyl group connected via an amino linkage

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen

  • A nitro group in the ortho position relative to the amino linkage

These structural elements create a molecule with multiple reactive sites and specific three-dimensional characteristics that influence its chemical behavior and potential applications.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate are critical for understanding its behavior in various research applications and chemical reactions.

Physical Properties

The compound presents as a solid substance with the following physical characteristics:

PropertyValue
Physical StateSolid
Melting Point102-105°C
AppearanceNot specified in sources
SolubilityNot specified in sources

The melting point range of 102-105°C indicates a relatively pure substance, as narrow melting point ranges typically suggest higher levels of purity in organic compounds.

Chemical Representation

The compound can be represented through several chemical notations, with SMILES notation being particularly useful for computational chemistry and database searching:

Representation TypeNotation
Canonical SMILESCC1=CC(=C(C=C1)N+[O-])NC2CCN(CC2)C(=O)OC(C)(C)C
Simplified SMILESCC1=CC(=C(C=C1)N+[O-])NC2CCN(CC2)C(=O)OC(C)(C)C

These representational formats are essential for computational modeling, structure-activity relationship studies, and digital chemical database management.

SupplierProduct DetailsAdditional Information
Matrix Scientific≥95% purity Primary supplier identified in sources
Chemlyte Solutions Co., Ltd.Not specifiedMentioned as an alternative supplier
VWR/AvantorRestricted product requiring approved shipping accounts Product codes: 056458-500MG, 056458-1G

Purchasing Considerations

When sourcing this compound, several factors should be considered:

  • Purity requirements for the intended application (≥95% purity is commonly available)

  • Quantity needed (available in various package sizes including 500mg and 1g)

  • Shipping restrictions (noted as a restricted product by some suppliers)

  • Price considerations (listed at approximately $278.46 USD for certain package sizes)

  • Regulatory compliance requirements for purchase and possession

For researchers requiring this compound, it is important to note that some suppliers like VWR indicate it as a restricted product that can only be purchased by approved shipping accounts, suggesting potential regulatory considerations for its acquisition and use .

Structure-Related Chemical Properties

The chemical behavior of tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate is influenced by its specific structural elements and functional groups.

Reactive Centers

Several reactive centers within the molecule warrant consideration:

  • The tert-butyloxycarbonyl (Boc) group can undergo acid-catalyzed deprotection

  • The nitro group can be reduced to an amino group under appropriate conditions

  • The secondary amine linking the piperidine and nitrophenyl groups can participate in various reactions

  • The methyl group on the aromatic ring can potentially undergo oxidation or other functionalization

These reactive centers make the compound versatile for various chemical transformations and synthetic applications.

Structural Significance

The specific combination of functional groups in this molecule creates interesting chemical properties:

Understanding these structural features is essential for predicting reactivity and designing synthetic routes utilizing this compound.

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